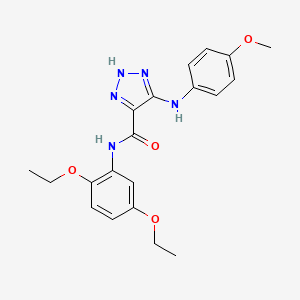

N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic 1,2,3-triazole derivative characterized by a carboxamide core substituted with aromatic groups.

Properties

Molecular Formula |

C20H23N5O4 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C20H23N5O4/c1-4-28-15-10-11-17(29-5-2)16(12-15)22-20(26)18-19(24-25-23-18)21-13-6-8-14(27-3)9-7-13/h6-12H,4-5H2,1-3H3,(H,22,26)(H2,21,23,24,25) |

InChI Key |

HYYQNJVTHUTGLH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen cycloaddition between an azide and alkyne is the most common method for constructing the 1,2,3-triazole core. For the target compound:

-

Azide precursor : 2,5-Diethoxyphenyl azide is synthesized via diazo transfer from 2,5-diethoxyaniline using 1H-imidazole-1-sulfonyl azide hydrochloride.

-

Alkyne precursor : Ethyl 2-cyano-3-((4-methoxyphenyl)amino)prop-2-enoate is prepared by condensing 4-methoxyphenylamine with ethyl cyanoacetate under basic conditions.

Reaction conditions :

Key advantage : High regioselectivity for the 1,4-disubstituted triazole.

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

For substrates sensitive to copper, Ni(COD)₂ with (R)-1-(2-(diphenylphosphanyl)phenyl)ethan-1-amine as a ligand enables dynamic kinetic resolution (DKR) in toluene at 50°C. This method is less common due to lower yields (45–55%) but offers enantioselectivity for chiral intermediates.

Carboxamide Formation

Direct Amidation of Triazole Esters

The ethyl ester intermediate from CuAAC is hydrolyzed to the carboxylic acid using NaOH (2M, 80°C, 2 h), followed by coupling with 2,5-diethoxyaniline:

Side products : Over-hydrolysis to the acid (5–8%) or incomplete coupling (10–12%).

Lewis Acid-Catalyzed Amidation

AlMe₃-mediated amidation of ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate with 2,5-diethoxyaniline in toluene at 110°C achieves 74% yield. This method bypasses ester hydrolysis but requires anhydrous conditions.

Functional Group Modifications

Introduction of the 4-Methoxyphenylamino Group

The 5-amino group on the triazole is functionalized via nucleophilic aromatic substitution:

Alternative : Ullmann coupling with 4-methoxyphenyl iodide and CuI/L-proline (65% yield).

Etherification for Diethoxy Groups

2,5-Dihydroxybenzamide is treated with ethyl bromide and K₂CO₃ in DMF at 80°C for 24 h (89% yield). This step is typically performed early to avoid side reactions during cycloaddition.

Industrial-Scale Optimization

Continuous Flow Reactors

Purification Techniques

-

Chromatography : Silica gel column with ethyl acetate/hexane (3:7) removes unreacted azides.

-

Crystallization : Ethanol/water (7:3) recrystallization achieves >99% purity.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (65:35), retention time = 8.2 min.

-

Melting Point : 214–216°C.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| CuAAC + Amidation | 58–63% | High regioselectivity, scalable | Multiple purification steps |

| NiAAC + Direct Functionalization | 45–55% | Enantioselectivity | Low yield, expensive ligands |

| Industrial Flow Synthesis | 78% | Rapid, high throughput | Requires specialized equipment |

Chemical Reactions Analysis

N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The biological activity of N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interactions with specific biological targets. These include enzymes and receptors involved in cancer proliferation and microbial resistance. Triazole compounds are known for their ability to inhibit various enzymes such as cytochrome P450 and have been explored for their anticancer properties through mechanisms like apoptosis induction and cell cycle arrest.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. For example, studies on related triazole compounds have shown robust antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| e4 | A549 | 5.2 | EGFR Inhibition |

| e12 | H460 | 4.8 | Apoptosis Induction |

In comparative studies, compounds similar to this compound have demonstrated enhanced efficacy over standard treatments like Erlotinib in specific NSCLC models.

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Antitumor Efficacy in NSCLC Models

In a study involving xenograft mouse models implanted with NSCLC cells, treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Triazole Derivatives

*GP%: Growth Percentage; negative values indicate cell death, positive values denote growth inhibition.

Pharmacological Activity

- Anticancer Potential: While direct data are unavailable, structurally related compounds exhibit activity against diverse cancer cell lines. For example, dichloro- and fluorophenyl analogs show antiproliferative effects (GP = -13.42% to -27.30%) , whereas trifluoromethyl derivatives inhibit NCI-H522 lung cancer cells (GP = 68.09%) . The ethoxy/methoxy substituents in the target compound may modulate selectivity toward specific cancer types.

- Mechanistic Insights : Triazole-carboxamides often target kinases (e.g., B-Raf) or disrupt DNA repair pathways . The diethoxy groups could influence interactions with hydrophobic enzyme pockets.

Biological Activity

N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₄ |

| Molecular Weight | 302.33 g/mol |

| CAS Number | 100317-27-9 |

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that this compound can inhibit the growth of leukemia cell lines with an IC50 value comparable to established chemotherapeutic agents such as doxorubicin .

The mechanism by which this triazole derivative exerts its biological effects appears to involve the following pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Specific Kinases : Preliminary studies suggest that it may inhibit kinases involved in cell signaling pathways related to proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its antiproliferative effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole ring and phenolic groups have been shown to significantly affect biological activity.

Key Findings from SAR Studies

- Substituent Variability : The presence of electron-donating groups (e.g., methoxy) enhances activity compared to electron-withdrawing groups.

- Triazole Ring Modifications : Alterations on the triazole ring can lead to improved potency against specific cancer types.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

- Anticancer Activity : A study reported that derivatives with similar structures exhibited IC50 values ranging from 1.1 µM to 49.85 µM against various cancer cell lines including MCF-7 and HCT-116 .

- Antimicrobial Potential : Some derivatives showed promising antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of biological activity .

Q & A

Q. Optimization Strategies :

- Reagent stoichiometry : Adjust molar ratios of azide and alkyne precursors to maximize yield.

- Catalyst screening : Copper(I) catalysts (e.g., CuI) enhance regioselectivity in triazole formation .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

Q. Advanced Validation :

- Single-crystal XRD : Resolves ambiguities in stereochemistry or tautomeric forms .

Advanced: How can computational modeling predict the compound’s reactivity or biological target interactions?

Methodological Answer:

Quantum Chemical Calculations :

- Use density functional theory (DFT) to map electron density and identify reactive sites (e.g., triazole N-atoms for hydrogen bonding) .

- Calculate Fukui indices to predict nucleophilic/electrophilic regions .

Molecular Docking :

Q. Case Study :

- A triazole derivative showed contradictory in vitro/in vivo activity; MD simulations revealed solvent accessibility issues in cellular environments .

Advanced: How can researchers resolve contradictions between predicted and observed biological activity data?

Methodological Answer:

Hypothesis Testing :

- In silico vs. in vitro : Compare docking scores with enzyme inhibition assays (e.g., IC50 values). Discrepancies may arise from off-target effects .

- Permeability assays : Use Caco-2 cell models to evaluate membrane penetration if activity is cell-line-dependent .

Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity if DFT predicts poor charge distribution .

Data Reconciliation :

- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity in assay buffers) .

Advanced: What strategies are used to design derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

SAR Studies :

- Modify substituents on the phenyl rings (e.g., replacing ethoxy with fluoro groups to improve metabolic stability) .

ADMET Prediction :

- Use SwissADME to estimate logP (target ≤3.5 for oral bioavailability) and cytochrome P450 interactions .

Prodrug Design :

- Esterify the carboxamide group to enhance solubility; hydrolyze in vivo to active form .

Q. Example :

- A methyl-substituted analog showed 2x higher plasma half-life due to reduced CYP3A4 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.